molecular formula C12H11ClN2 B11887028 (5-(2-Chlorophenyl)pyridin-3-yl)methanamine CAS No. 1356110-57-0

(5-(2-Chlorophenyl)pyridin-3-yl)methanamine

Cat. No.: B11887028
CAS No.: 1356110-57-0
M. Wt: 218.68 g/mol
InChI Key: BMWZMIYVCCCQQD-UHFFFAOYSA-N
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Description

(5-(2-Chlorophenyl)pyridin-3-yl)methanamine is an organic compound that belongs to the class of aralkylamines It is characterized by the presence of a pyridine ring substituted with a 2-chlorophenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-Chlorophenyl)pyridin-3-yl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chlorobenzaldehyde and 3-pyridinecarboxaldehyde.

    Formation of Intermediate: The two aldehydes undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (5-(2-Chlorophenyl)pyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

(5-(2-Chlorophenyl)pyridin-3-yl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-(2-Chlorophenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

    (5-pyridin-3-ylfuran-2-yl)methanamine: This compound has a similar structure but contains a furan ring instead of a chlorophenyl group.

    N,N-Dimethyl (5-(pyridin-3-yl)furan-2-yl)methanamine: This compound is a dimethyl derivative with a furan ring.

Uniqueness: (5-(2-Chlorophenyl)pyridin-3-yl)methanamine is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

1356110-57-0

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

[5-(2-chlorophenyl)pyridin-3-yl]methanamine

InChI

InChI=1S/C12H11ClN2/c13-12-4-2-1-3-11(12)10-5-9(6-14)7-15-8-10/h1-5,7-8H,6,14H2

InChI Key

BMWZMIYVCCCQQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CC(=C2)CN)Cl

Origin of Product

United States

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